molecular formula C20H19N9S B3620751 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine

Cat. No.: B3620751
M. Wt: 417.5 g/mol
InChI Key: QAJDVWYSJLVRQZ-UHFFFAOYSA-N
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Description

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine is a complex organic compound that features a quinoline, tetrazole, and triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine typically involves multi-step organic reactions. The quinoline moiety can be synthesized through the Skraup synthesis, while the tetrazole ring can be formed via cycloaddition reactions involving azides and nitriles. The triazine ring is often synthesized through nucleophilic substitution reactions involving cyanuric chloride.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions could target the triazine ring or the tetrazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or nanomaterials, due to their unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydroquinolin-1(2H)-yl)-6-methyl-1,3,5-triazin-2-amine
  • 6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine

Uniqueness

The uniqueness of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine lies in its combination of three distinct moieties: quinoline, tetrazole, and triazine. This combination can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N9S/c21-18-22-17(13-30-20-25-26-27-29(20)15-9-2-1-3-10-15)23-19(24-18)28-12-6-8-14-7-4-5-11-16(14)28/h1-5,7,9-11H,6,8,12-13H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJDVWYSJLVRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine
Reactant of Route 2
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine
Reactant of Route 5
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine
Reactant of Route 6
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine

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